Flavone, 2',3,5,7-tetramethoxy-
Description
Contextualization within Polymethoxyflavones (PMFs)
Flavone (B191248), 2',3,5,7-tetramethoxy- belongs to a specialized subgroup of flavonoids known as polymethoxyflavones (PMFs). PMFs are characterized by the presence of multiple methoxy (B1213986) groups on the flavone backbone. nih.gov These compounds are naturally occurring phytochemicals, predominantly found in citrus fruits, particularly in the peels. nih.govresearchgate.net The methoxylation pattern, including the number and position of the methoxy groups, significantly influences the biological activity of these compounds. nih.gov PMFs, as a class, are recognized for their potential health benefits, which has spurred considerable research into their properties. tandfonline.commdpi.com
Significance in Natural Products Chemistry and Phytochemical Research
The study of natural products is a cornerstone of drug discovery and phytochemical research. Flavone, 2',3,5,7-tetramethoxy-, as a naturally derived compound, is of significant interest to chemists and biologists. The isolation and characterization of such compounds from plant sources contribute to our understanding of biodiversity and the chemical defenses of plants. ontosight.ai For instance, various tetramethoxyflavones have been isolated from plants like Kaempferia parviflora and citrus species. caymanchem.comresearchgate.net The unique substitution pattern of 2',3,5,7-tetramethoxyflavone makes it a valuable subject for synthetic chemistry, where researchers aim to develop efficient methods for its preparation to enable further biological evaluation. The presence of this and other PMFs in citrus by-products also presents opportunities for valorization and the development of functional foods. nih.gov
Overview of Academic Research Trajectories for Tetramethoxyflavones
Academic research on tetramethoxyflavones has followed several key trajectories. A significant area of focus has been the investigation of their biological activities. Studies have explored the potential of various tetramethoxyflavone isomers in areas such as cancer research, inflammation, and neuroprotection. tandfonline.commdpi.comnih.gov For example, 5,7,3',4'-tetramethoxyflavone has been studied for its chondroprotective effects. caymanchem.com Research has also delved into the structure-activity relationships of these compounds, seeking to understand how the arrangement of methoxy groups affects their biological functions. nih.gov Another important research avenue is the study of their metabolism and bioavailability, which are crucial factors in determining their potential efficacy in vivo. researchgate.netnih.gov The development of analytical methods for the detection and quantification of tetramethoxyflavones in natural sources and biological samples is also an active area of research. mdpi.com
Compound Properties
| Property | Value |
| IUPAC Name | 2-(2,3-dimethoxyphenyl)-5,7-dimethoxychromen-4-one |
| Molecular Formula | C19H18O6 |
| Molecular Weight | 342.3 g/mol |
| CAS Number | 628412 |
Note: Data for this table was sourced from PubChem. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
14585-15-0 |
|---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
3,5,7-trimethoxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-11-9-14(23-3)16-15(10-11)25-18(19(24-4)17(16)20)12-7-5-6-8-13(12)22-2/h5-10H,1-4H3 |
InChI Key |
NTNCTDGFHLGZFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
Nomenclature and Isomeric Considerations in Research
Systematic Nomenclature and Common Synonyms for Tetramethoxyflavones
Precise and unambiguous naming is critical in chemical research. For the flavone (B191248) of interest, 2',3,5,7-tetramethoxyflavone , the systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2-(2,3-dimethoxyphenyl)-5,7-dimethoxychromen-4-one . nih.gov This name precisely describes the location of the methoxy (B1213986) groups on the chromen-4-one and phenyl rings that constitute the flavone backbone.
In scientific literature and chemical databases, a variety of synonyms and identifiers are used for different tetramethoxyflavone isomers. This variation can create ambiguity if not handled carefully. The table below lists the systematic names and common synonyms for the primary compound of focus and other relevant isomers discussed in this article.
| Common Name/Synonym | Systematic (IUPAC) Name |
| Flavone, 2',3,5,7-tetramethoxy- | 2-(2,3-dimethoxyphenyl)-5,7-dimethoxychromen-4-one |
| 5,7,3',4'-Tetramethoxyflavone | 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one nih.gov |
| Luteolin (B72000) tetramethyl ether nih.gov | 2-(3,4-dimethoxyphenyl)-5,7-dimethoxychromen-4-one nih.gov |
| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | 2-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dimethoxychromen-4-one nih.gov |
| 3,5,6,7-Tetramethoxy-3′,4′-methylenedioxy-flavone | 2-(1,3-benzodioxol-5-yl)-3,5,6,7-tetramethoxy-4H-chromen-4-one researchgate.net |
| 4',5,6,7-Tetramethoxyflavone | 5,6,7-trimethoxy-2-(4-methoxyphenyl)chromen-4-one |
Distinctions and Commonalities with Other Tetramethoxyflavone Isomers in Academic Literature
The specific arrangement of methoxy groups on the flavone skeleton is the primary determinant of a compound's physicochemical properties and its biological activity. While all tetramethoxyflavones share a common molecular formula (C₁₉H₁₈O₆) and molecular weight (342.3 g/mol ), the isomeric variations lead to distinct interactions at a molecular level. nih.govnih.gov
5,7,3',4'-Tetramethoxyflavone , also known as luteolin tetramethyl ether, is one of the more extensively studied isomers. nih.govresearchgate.net Research has highlighted its diverse biological activities, including anti-inflammatory, anti-fungal, anti-malarial, and anti-mycobacterial properties. medchemexpress.com It has been shown to inhibit nitric oxide (NO) release in macrophages and is cytotoxic to certain melanoma cells. caymanchem.com Furthermore, it exhibits chondroprotective activity by targeting specific signaling pathways and can reduce levels of inflammatory markers like IL-1β and TNF-α in animal models of osteoarthritis. medchemexpress.comcaymanchem.com
In contrast, isomers containing a hydroxyl group, such as 5-hydroxy-3',4',6,7-tetramethoxyflavone , exhibit different profiles. The presence of the hydroxyl group is thought to enhance its antioxidant capabilities. up.ac.za This compound has demonstrated antioxidant, anti-inflammatory, and cytotoxic activities against some cancer cell lines. up.ac.zaontosight.ai Its ability to inhibit nitric oxide production in macrophages has also been noted. up.ac.za
Another layer of complexity is added by the presence of other functional groups, as seen in 3,5,6,7-tetramethoxy-3′,4′-methylenedioxy-flavone . This compound features a methylenedioxy group on the B-ring in addition to its four methoxy groups. researchgate.net While detailed biological data is less prevalent in the provided sources, its unique structure, confirmed by crystal structure analysis, implies a distinct set of properties compared to its tetramethoxy-only counterparts. researchgate.net
The table below summarizes key research findings for these and other tetramethoxyflavone isomers, illustrating the functional diversity that arises from structural isomerism.
| Tetramethoxyflavone Isomer | Key Research Findings/Properties | Reference |
|---|---|---|
| 2',3,5,7-Tetramethoxyflavone | The primary compound of interest, its specific biological profile requires further distinct investigation to separate its activities from other isomers. | nih.gov |
| 5,7,3',4'-Tetramethoxyflavone | Possesses anti-inflammatory, anti-fungal, anti-malarial, and chondroprotective activities. Inhibits NO production and key inflammatory cytokines. | medchemexpress.comcaymanchem.com |
| 5-Hydroxy-3',4',6,7-tetramethoxyflavone | Exhibits antioxidant, anti-inflammatory, and cytotoxic properties. The hydroxyl group is considered a structural enhancer of its activity. | up.ac.zaontosight.ai |
| 4',5,6,7-Tetramethoxyflavone | Demonstrates potential to enhance blood coagulation by accelerating the intrinsic pathway. Also studied for antioxidant and anti-inflammatory effects. | ontosight.aichemfaces.com |
| 3,5,6,7-Tetramethoxy-3′,4′-methylenedioxy-flavone | Crystal structure has been characterized, indicating distinct steric and electronic properties due to the additional methylenedioxy group. | researchgate.net |
Implications for Reproducibility and Comparative Studies across Isomers
The distinct biological activities documented for various tetramethoxyflavone isomers underscore a critical challenge in flavonoid research: the need for precision. The subtle difference in the placement of a single methoxy group can significantly alter the molecule's shape, polarity, and ability to interact with biological targets like enzymes and receptors. Consequently, findings from a study on one isomer, such as the chondroprotective effects of 5,7,3',4'-tetramethoxyflavone, cannot be extrapolated to another isomer like 2',3,5,7-tetramethoxyflavone. medchemexpress.com
This isomeric specificity has profound implications for the reproducibility and comparability of scientific studies. For research to be reproducible, the identity and purity of the chemical compound under investigation must be unequivocally established and reported. In the context of tetramethoxyflavones, a failure to distinguish between, for example, 5,7,3',4'-tetramethoxyflavone and 4',5,6,7-tetramethoxyflavone could lead to vastly different experimental outcomes. medchemexpress.comchemfaces.com One shows promise in arthritis models, while the other affects blood coagulation. medchemexpress.comchemfaces.com
Natural Occurrence and Biosynthetic Pathways
Phytochemical Isolation Strategies from Botanical Sources for Polymethoxyflavones
Polymethoxyflavones (PMFs), including 2',3,5,7-tetramethoxyflavone, are a unique class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups. sciopen.com Their isolation from natural sources is a critical step for further chemical and biological investigation.
The isolation of polymethoxyflavones from plant materials involves a series of extraction and fractionation steps. The general procedure begins with the extraction of phytochemicals from the plant material using a solvent. e3s-conferences.org
Extraction Techniques:
Solvent Extraction: This is a fundamental method where organic solvents like ethanol, methanol, and ethyl acetate (B1210297) are used to dissolve PMFs from the plant matrix. greenskybio.com Ethanol is often favored due to its low toxicity and high solubility for many flavonoids. greenskybio.com The choice of solvent is crucial and depends on the polarity of the target compounds; less polar flavonoids are effectively extracted with solvents like acetone, chloroform, and diethyl ether, while more polar flavonoids require alcohol or alcohol-water mixtures. mdpi.com
Soxhlet Extraction: This continuous extraction method is highly efficient, requiring less solvent and time compared to maceration. e3s-conferences.orgacs.org It utilizes the principles of recirculation and siphoning to repeatedly wash the plant material with fresh solvent. e3s-conferences.org
Advanced Techniques: Modern methods such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) offer faster and more environmentally friendly alternatives to conventional techniques. greenskybio.comnih.gov
Fractionation and Purification:
Following extraction, the crude extract, which contains a mixture of compounds, undergoes fractionation and purification to isolate the desired PMFs. greenskybio.com
Column Chromatography: This is a widely used technique for separating compounds based on their different affinities for the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or solvent mixture). greenskybio.com A gradient of solvents with increasing polarity is often used to elute the different components from the column. greenskybio.com Flash chromatography is a rapid version of this technique that can yield large amounts of pure compounds in a shorter time. researchgate.net
High-Performance Liquid Chromatography (HPLC): Preparative and semi-preparative HPLC are powerful techniques used for the final purification of flavonoids, offering high resolution and separation efficiency. nih.gov
Other Chromatographic Methods: Techniques like medium-pressure liquid chromatography (MPLC) and centrifugal thin-layer chromatography are also employed in the isolation of flavonoids. nih.govresearchgate.net
A typical isolation process might involve initial extraction with a non-polar solvent, followed by concentration of the extract. This concentrate is then often subjected to column chromatography, with fractions being collected and analyzed by HPLC to identify and pool those containing the target PMFs. acs.org
2',3,5,7-tetramethoxyflavone and other polymethoxyflavones are not widespread in the plant kingdom but are found in a limited number of plant species.
Murraya species: Murraya paniculata (L.) Jack and Murraya exotica L. are well-known sources of a diverse range of polymethoxyflavones. bucm.edu.cnresearchgate.netnih.gov Studies have identified numerous PMFs in the leaves and branches of these plants. bucm.edu.cnoup.com 5,7,3',4'-Tetramethoxyflavone, a related compound, has been isolated from M. exotica. medchemexpress.com
Kaempferia parviflora: This Thai ginger species is a rich source of PMFs. arabjchem.org While a number of methoxyflavones have been identified from this plant, including 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone, the specific presence of 2',3,5,7-tetramethoxyflavone is a subject of ongoing research. nih.govresearchgate.netnih.govresearchgate.net
Eupatorium odoratum: Also known as Chromolaena odorata, this plant has been investigated for its phytochemical content, which includes flavonoids. researchgate.netresearchgate.net
Achillea millefolium: While known to contain flavonoids, the specific profile of polymethoxyflavones in this species requires further detailed investigation.
The chemical composition, or chemotype, of a plant can vary based on factors such as geographical location, climate, and genetics, leading to differences in the types and concentrations of flavonoids present.
Theoretical and Experimental Aspects of Biosynthesis of Flavonoids
The biosynthesis of flavonoids, including 2',3,5,7-tetramethoxyflavone, is a complex process involving multiple precursor pathways and enzymatic modifications.
The fundamental carbon skeleton of flavonoids is derived from two primary metabolic pathways: the shikimate pathway and the acetate-malonate (or polyketide) pathway. researchgate.netmdpi.comresearchgate.netnih.gov
Shikimate Pathway: This pathway is responsible for producing the aromatic amino acid L-phenylalanine from the precursors phosphoenolpyruvate (B93156) and erythrose-4-phosphate. researchgate.netnumberanalytics.com Phenylalanine is then converted to 4-coumaroyl-CoA, which forms the B-ring and the three-carbon bridge of the flavonoid skeleton. nih.govwikipedia.org
Acetate-Malonate Pathway: This pathway provides malonyl-CoA, which is derived from acetyl-CoA. nih.govnih.govyoutube.com Three molecules of malonyl-CoA condense with one molecule of 4-coumaroyl-CoA in a reaction catalyzed by chalcone (B49325) synthase to form the A-ring of the flavonoid structure. mdpi.comresearchgate.net
The combination of these two pathways leads to the formation of chalcones, which are the immediate precursors to all other classes of flavonoids. researchgate.netwikipedia.org
Following the formation of the basic flavonoid skeleton, a series of enzymatic modifications, including hydroxylation and methylation, lead to the vast diversity of flavonoid structures observed in nature.
Hydroxylation: Hydroxyl groups are introduced onto the flavonoid rings by various hydroxylase enzymes, such as flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) for the B-ring, and flavone (B191248) 6-hydroxylase (F6H) and flavone 8-hydroxylase (F8H) for the A-ring. nih.govresearchgate.net These hydroxylation patterns are crucial as they often precede methylation.
Methylation: The hydroxyl groups are subsequently methylated by O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group. nih.govmdpi.com This process of methylation significantly alters the properties of the flavonoid, increasing its metabolic stability and ability to be transported across cell membranes. nih.govacs.org The biosynthesis of a tetramethoxyflavone like 2',3,5,7-tetramethoxyflavone would require a series of specific methylation events catalyzed by different OMTs. mdpi.com The methylation of flavonoids is a key step in their biosynthesis and can lead to the production of highly stable and bioavailable compounds. nih.govcapes.gov.br
Synthetic Methodologies for Research Applications
Total Synthesis Approaches of Tetramethoxyflavone Scaffolds
Total synthesis provides a reliable route to access structurally defined tetramethoxyflavones, enabling the systematic evaluation of their biological activities. These methods rely on established organic reactions to build the flavone (B191248) core from simpler, commercially available starting materials.
The construction of the flavone skeleton is often achieved through a sequence of classical organic reactions. The Baker-Venkataraman rearrangement is a cornerstone in flavone synthesis. wikipedia.orgonlineorganicchemistrytutor.com This reaction involves the base-catalyzed intramolecular acyl transfer of a 2-acyloxyacetophenone to form a 1,3-diketone intermediate. wikipedia.orgorganic-chemistry.org This diketone then undergoes acid-catalyzed cyclodehydration to yield the final flavone ring system. wikipedia.org The required 2-hydroxyacetophenone (B1195853) precursor can be acylated with a substituted benzoyl chloride, and the resulting ester is then subjected to the rearrangement.
The Friedel–Crafts acylation is another fundamental reaction used in the synthesis of flavone precursors. nih.govsigmaaldrich.com It involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride, to form an aryl ketone. sigmaaldrich.comnih.gov This method can be used to introduce the acyl group necessary for forming the chalcone (B49325) or 1,3-diketone intermediates that lead to the flavone core. nih.gov
The Wessely–Moser rearrangement is a significant reaction primarily used for the structural elucidation and synthetic modification of flavones that possess a 5-hydroxyl group. drugfuture.comwikiwand.com The reaction proceeds through the cleavage of the heterocyclic C-ring followed by rotation and re-cyclization, which can interconvert isomeric flavones (e.g., moving a substituent from the C-8 position to the C-6 position). nih.govclockss.org This rearrangement is a valuable tool for creating structural diversity from a single flavonoid precursor. wikiwand.com
Key Synthetic Reactions for Flavone Scaffolds
| Reaction Name | Description | Role in Synthesis |
|---|---|---|
| Baker-Venkataraman Rearrangement | Base-catalyzed conversion of a 2-acyloxyacetophenone to a 1,3-diketone. wikipedia.orgalfa-chemistry.com | Forms the key 1,3-dicarbonyl intermediate required for cyclization into the flavone core. onlineorganicchemistrytutor.com |
| Friedel–Crafts Acylation | Electrophilic aromatic substitution to introduce an acyl group onto an aromatic ring using a Lewis acid catalyst. sigmaaldrich.comrsc.org | Synthesizes the aryl ketone precursors needed for subsequent rearrangement and cyclization steps. nih.gov |
| Wessely–Moser Rearrangement | Acid-catalyzed isomerization of 5-hydroxyflavones via ring-opening and closing. drugfuture.comclockss.org | Used to interconvert flavonoid isomers, providing access to different substitution patterns. wikiwand.comnih.gov |
The precise placement of methoxy (B1213986) groups on the flavone scaffold is critical for biological activity. Therefore, regioselective alkylation and demethylation are essential strategies. Synthesizing partially methylated flavonoids often requires the use of protecting groups to shield certain hydroxyl groups while others are alkylated. xiahepublishing.com For instance, methoxymethyl (MOM) ethers are useful as protecting groups because they are stable in basic conditions used for methylation but can be removed under mild acidic conditions. xiahepublishing.com
Conversely, selective demethylation of polymethoxyflavones is a powerful tool for creating analogs. Microbial biotransformation offers a highly regioselective method for this purpose. Studies have shown that certain microorganisms can selectively demethylate methoxyflavones at specific positions, such as the C-3' and C-4' positions on the B-ring. nih.gov This biological approach avoids the often harsh and less selective conditions of chemical demethylating agents. The ability to control the methylation pattern through these strategies is fundamental for structure-activity relationship (SAR) studies.
Chemoenzymatic and Biotransformation Strategies for Analog Generation
Combining chemical synthesis with enzymatic methods provides a powerful platform for generating novel flavonoid analogs that may be difficult to access through purely chemical routes. These strategies leverage the high selectivity of enzymes to modify the flavonoid core.
Microbial systems, particularly filamentous fungi, are widely used to create structural diversity from flavonoid precursors. nih.govresearchgate.net These whole-cell biocatalysts can perform a variety of modifications, including hydroxylations, demethylations, and glycosylations, often with high regioselectivity. nih.govresearchgate.net
Entomopathogenic fungi from the genera Beauveria and Isaria have proven effective in the biotransformation of methoxyflavones. nih.govnih.gov For example, when 5,7-dimethoxyflavone (B190784) was subjected to biotransformation with these fungi, selective demethylation and subsequent hydroxylation were observed at the C-3' and C-4' positions of the B-ring. nih.gov Furthermore, these fungal systems can catalyze glycosylation and even methylglycosylation, attaching a sugar moiety to the flavonoid scaffold, which can significantly alter its solubility and bioavailability. nih.govnih.govmdpi.com The specific products formed often depend on the fungal strain and the substitution pattern of the starting flavone. nih.govnih.gov
Examples of Fungal Biotransformation of Methoxyflavones
| Substrate | Fungal Strain(s) | Transformation Type(s) | Resulting Product(s) | Reference(s) |
|---|---|---|---|---|
| 5,7-Dimethoxyflavone | Beauveria sp., Isaria sp. | Demethylation/Hydroxylation | 4'-Hydroxy-5,7-dimethoxyflavone, 3'-Hydroxy-5,7-dimethoxyflavone | nih.gov |
| 2'-Methoxyflavone | Beauveria bassiana | O-Demethylation | 2'-Hydroxyflavone | nih.gov |
| 2'-Methoxyflavone | Isaria fumosorosea | Demethylation & Methylglycosylation | 2'-O-β-D-(4″-O-methylglucopyranosyl)-flavone | nih.gov |
The analogs generated through chemoenzymatic and biotransformation strategies are invaluable tools for chemical biology and drug discovery. By introducing new functional groups such as hydroxyls or sugars, biotransformation creates derivatives that can be used as novel research probes to investigate biological systems. nih.govresearchgate.net
These modified flavonoids can be used to explore the binding modes and functional effects on protein targets. nih.gov For example, a newly introduced hydroxyl group can serve as a chemical handle for attaching reporter tags, such as biotin (B1667282) or fluorescent dyes. rsc.org The resulting affinity-based probes can be used in chemical proteomics to identify the cellular binding partners of the flavonoid, helping to elucidate its mechanism of action. researchgate.netrsc.org The development of such probes is essential for discovering new target proteins and understanding the molecular basis for the diverse biological activities attributed to flavonoids. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Spectroscopic Elucidation Techniques
Spectroscopy is the cornerstone for determining the chemical structure of flavonoids. Each technique provides unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) is the most powerful tool for the unambiguous structural elucidation of organic molecules, including flavonoids.
¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to one another. In a hypothetical ¹H NMR spectrum of 2',3,5,7-tetramethoxyflavone, one would expect to see distinct singlets for the four methoxy (B1213986) groups (-OCH₃) at characteristic chemical shifts (typically δ 3.8-4.1 ppm). The protons on the A and B rings would produce a series of signals in the aromatic region (δ 6.0-8.0 ppm). The substitution pattern would dictate the splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants (J values), allowing for the precise assignment of each proton to its position on the flavone (B191248) skeleton. For instance, the H-6 and H-8 protons on the A-ring would likely appear as meta-coupled doublets.
¹³C NMR: Carbon-13 NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbonyl carbon (C-4, typically δ > 175 ppm), the olefinic carbons (C-2 and C-3), and the aromatic carbons of the A and B rings. The four methoxy carbons would appear in the upfield region (typically δ 55-65 ppm). The specific chemical shifts are highly sensitive to the substitution pattern, making ¹³C NMR essential for differentiating between isomers.
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons.
COSY would reveal proton-proton couplings, confirming the relationships between adjacent protons on the aromatic rings.
HSQC correlates each proton signal with its directly attached carbon atom.
HMBC shows correlations between protons and carbons over two or three bonds. This is particularly crucial for confirming the placement of the methoxy groups by observing correlations between the methoxy protons and the carbon atoms they are attached to on the flavonoid rings.
A representative table of expected NMR data, based on known values for similar flavonoids, is shown below.
| Position | Expected ¹³C Chemical Shift (δ, ppm) | Expected ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |
| 2 | ~161 | - |
| 3 | ~110 | ~6.7 (s) |
| 4 | ~177 | - |
| 5 | ~160 | - |
| 6 | ~97 | ~6.4 (d, J = 2.2) |
| 7 | ~164 | - |
| 8 | ~93 | ~6.8 (d, J = 2.2) |
| 9 | ~157 | - |
| 10 | ~107 | - |
| 1' | ~123 | - |
| 2' | ~158 | - |
| 3' | ~112 | ~7.2 (d, J = 2.0) |
| 4' | ~122 | ~7.6 (dd, J = 8.5, 2.0) |
| 5' | ~112 | ~7.1 (d, J = 8.5) |
| 6' | ~129 | ~7.7 (d, J = 8.5) |
| 5-OCH₃ | ~56.0 | ~3.9 (s) |
| 7-OCH₃ | ~56.5 | ~3.95 (s) |
| 2'-OCH₃ | ~61.5 | ~3.8 (s) |
| 3-OCH₃ | ~60.0 | ~4.0 (s) |
Note: This table is a hypothetical representation and actual experimental values may vary.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For 2',3,5,7-tetramethoxyflavone, the IR spectrum would be characterized by several key absorption bands. A strong band around 1630-1650 cm⁻¹ would indicate the stretching vibration of the C=O group of the γ-pyrone ring. Bands in the 2850-3000 cm⁻¹ region would correspond to C-H stretching of the methoxy and aromatic groups. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range, and prominent C-O stretching bands for the ether linkages of the methoxy groups would be visible around 1050-1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For flavonoids, characteristic Raman peaks include the C=O stretching vibration and various ring "breathing" modes, which are sensitive to the substitution pattern.
Mass spectrometry is a destructive technique that provides the molecular weight and fragmentation pattern of a compound.
Structural Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of 2',3,5,7-tetramethoxyflavone (C₁₉H₁₈O₆), which is 342.1103. The observed mass would confirm the elemental composition.
Fragmentation Pattern: The molecule is fragmented in the mass spectrometer in a predictable way. Common fragmentation patterns for flavones involve retro-Diels-Alder (RDA) reactions, which break the central C-ring, providing information about the substitution on the A and B rings. The loss of methyl groups (•CH₃) from the methoxy substituents is also a characteristic fragmentation pathway.
Metabolite Identification: When coupled with liquid chromatography (LC-MS), this technique is invaluable for identifying metabolites in biological samples. For instance, studies on the metabolism of 5,7,3',4'-tetramethoxyflavone have shown that demethylation (loss of a CH₂ group) and subsequent sulfation or glucuronidation are major metabolic pathways. nih.gov A similar pattern would be expected for the 2',3,5,7-isomer.
Chromatographic Separation and Quantification Methods for Research
Chromatography is essential for isolating, purifying, and quantifying specific flavonoids from complex mixtures, such as plant extracts.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile polymethoxyflavones.
Separation: Reversed-phase HPLC, typically using a C18 column, is employed to separate different flavonoid isomers based on their polarity. The mobile phase usually consists of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.
Quantification: A Photodiode Array (PDA) or UV-Vis detector is used for detection and quantification. Flavones exhibit strong UV absorbance, typically with two major absorption bands (Band I around 300-380 nm and Band II around 240-280 nm). The position of these maxima can give clues about the oxygenation pattern of the flavonoid. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard. Isocratic HPLC methods have been developed for the simultaneous determination of multiple methoxyflavones in plant extracts. nih.gov
While less common for flavonoids due to their low volatility, GC-MS can be used for the analysis of some polymethoxyflavones. The higher number of methoxy groups increases the volatility compared to their hydroxylated counterparts. GC-MS separates compounds based on their boiling points and provides mass spectra for identification. This technique is particularly useful for analyzing the profile of volatile and semi-volatile compounds in natural products. hmdb.ca
X-ray Crystallography for Absolute Stereochemical and Conformational Analysis
For flavones, a key conformational feature is the dihedral angle between the plane of the benzopyrone system (A and C rings) and the phenyl substituent (B ring). This angle is influenced by steric hindrance from substituents on both rings. researchgate.net
Interactive Table 1: Crystallographic Data for the Analogous Compound 3',4',5,7-Tetramethoxyflavone. researchgate.net
| Parameter | Value |
| Molecular Formula | C₁₉H₁₈O₆ |
| Crystal System | Triclinic |
| Space Group | Pī (No. 2) |
| a (Å) | 7.910(3) |
| b (Å) | 10.0172(5) |
| c (Å) | 10.4987(8) |
| α (°) | 96.266(6) |
| β (°) | 100.00(1) |
| γ (°) | 93.82(1) |
| Volume (ų) | 812.2 |
| Z | 2 |
| Dihedral Angle | 29.2(1)° |
This table showcases the type of precise structural information yielded by X-ray crystallography, using data from a related isomer to illustrate the technique's capabilities.
Computational Chemistry Approaches
Computational chemistry offers powerful tools to predict and analyze molecular properties, complementing experimental data and providing insights into reactivity and electronic structure.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov In the context of flavone research, DFT is employed to calculate optimized molecular geometries, vibrational frequencies (FT-IR and FT-Raman), and electronic properties. researchgate.netresearchgate.net
Studies on related flavonoids demonstrate that DFT calculations, often using basis sets like 6-311++G(d,p), can accurately predict geometrical parameters that show good agreement with experimental values obtained from X-ray crystallography. researchgate.netresearchgate.net Furthermore, DFT is used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity.
Interactive Table 2: Properties Investigated by Density Functional Theory (DFT) for Flavonoids.
| Property | Significance | Reference |
| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and dihedral angles for comparison with experimental data. | researchgate.net |
| Vibrational Frequencies | Simulates theoretical FT-IR and FT-Raman spectra to aid in the interpretation of experimental spectra. | researchgate.net |
| HOMO Energy | Represents the ability to donate an electron; associated with the ionization potential. | scribd.com |
| LUMO Energy | Represents the ability to accept an electron; associated with the electron affinity. | scribd.com |
| HOMO-LUMO Gap | Indicates chemical reactivity, polarizability, and kinetic stability. | researchgate.netresearchgate.net |
This table outlines the key molecular properties that can be determined for a compound like 2',3,5,7-tetramethoxyflavone using DFT calculations, based on studies of analogous molecules.
Molecular Electrostatic Potential (MEP) analysis is a computational technique that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.netmdpi.com The resulting MEP map is a color-coded visualization that reveals the charge distribution and is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.govscispace.com
The different colors on an MEP map indicate various potential values:
Red: Represents regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen. mdpi.comnih.gov
Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These areas are susceptible to nucleophilic attack. mdpi.com
Green: Represents regions of neutral or zero potential.
Based on a thorough review of the available scientific literature, there is insufficient specific data concerning the chemical compound Flavone, 2',3,5,7-tetramethoxy- to generate the detailed article as requested in your outline.
The pre-clinical research and mechanistic investigations into the biological activities you have outlined—including anti-inflammatory pathway interventions, inhibition of pro-inflammatory mediators, regulation of chondrocyte apoptosis, and antioxidant defense system interactions—have been predominantly conducted on a different isomer, 5,7,3',4'-tetramethoxyflavone .
Due to the strict requirement to focus solely on "Flavone, 2',3,5,7-tetramethoxy-," and the lack of specific research findings for this particular compound in the specified areas, it is not possible to provide a scientifically accurate and informative article that adheres to your detailed outline without referencing a different chemical entity. Extrapolating findings from one isomer to another would be scientifically inaccurate.
Therefore, the requested article cannot be generated at this time. Further research specifically investigating the biological activities of "Flavone, 2',3,5,7-tetramethoxy-" is required to provide the detailed information you are seeking.
Mechanistic Investigations of Biological Activities Pre Clinical Research Focus
Cellular and Molecular Modulatory Mechanisms
Anti-arthritic and Chondroprotective Mechanisms in Animal Models
No studies using animal models to investigate potential anti-arthritic or chondroprotective mechanisms of 2',3,5,7-tetramethoxyflavone have been found. Extensive research into the chondroprotective effects of the related compound 5,7,3',4'-tetramethoxyflavone in rat models of osteoarthritis exists, detailing its impact on signaling pathways and inflammatory markers nih.govspandidos-publications.com. However, this information is specific to that isomer and cannot be attributed to 2',3,5,7-tetramethoxyflavone.
Regulation of β-catenin Signaling Pathway
No information available.
Impact on Synovial Fluid Biomarkers in Experimental Osteoarthritis
No information available.
Multidrug Resistance Reversal Mechanisms
Selective Inhibition of Efflux Pumps (e.g., MRP1, NorA)
No information available.
Antimicrobial Action Modalities
Antifungal and Antimalarial Effects (e.g., against P. falciparum)
No information available.
Modulation of Bacterial Drug Resistance Phenotypes
No information available.
Based on the conducted research, there is currently insufficient specific information available in the public domain to generate a detailed scientific article about the mechanistic investigations of "Flavone, 2',3,5,7-tetramethoxy-" according to the provided outline.
The search results yielded information on related but structurally different polymethoxyflavonoids (PMFs), such as 3′-hydroxy-5,6,7,4′-tetramethoxyflavone, or discussed the effects of general mixtures of PMFs. While these studies cover some of the biological activities mentioned in the outline, such as vasorelaxation and bone metabolism, the findings cannot be directly and accurately attributed to "Flavone, 2',3,5,7-tetramethoxy-" due to the principles of structure-activity relationships in pharmacology.
Therefore, to ensure scientific accuracy and strict adherence to the user's request of focusing solely on "Flavone, 2',3,5,7-tetramethoxy-", the article cannot be generated at this time. Further preclinical research specifically investigating this compound is needed to provide the data required for the requested article sections.
Bone Metabolism Regulation
In Vitro Cell Culture Models for Mechanistic Elucidation
The NIH-3T3 cell line, derived from Swiss Albino mouse embryos, is a foundational tool in biomedical research for studying cellular processes like growth, differentiation, and transformation. cytion.com These fibroblast cells are characterized by their adherent growth and morphological adaptability, appearing spindle-shaped at low densities and forming dense, swirling patterns at confluence. cytion.com As a model system, NIH-3T3 cells are used to investigate molecular pathways, often through transfection techniques that allow for the manipulation of specific genes. cytion.com They are also used to study the characteristics of different fibroblast subtypes, such as myofibroblasts. cytion.comnih.gov However, it is noted that the NIH-3T3 cell line is heterogeneous, potentially composed of different fibroblast subtypes, which can lead to variability in experimental results. nih.govnih.gov Standard cytotoxicity and cell viability assessments, such as the MTT assay, are commonly performed on NIH-3T3 cells to evaluate the effects of various compounds. taylorandfrancis.comresearchgate.net
Primary mouse peritoneal macrophages (PMs) are a valuable in vitro model for studying inflammation and immunology. nih.gov These cells are isolated from the peritoneal cavity of mice via a lavage technique. nih.gov A key advantage of PMs is their stability compared to other macrophage subtypes. nih.govresearchgate.netnorthwestern.edu Once isolated, the macrophages are separated from other cell types (like B and T cells) by taking advantage of their ability to adhere strongly to cell culture plates. nih.gov These primary cells are used in a variety of biochemical procedures to investigate cellular mechanisms. nih.govresearchgate.net For instance, studies on the flavonoid 5,7,3',4',5'-pentamethoxyflavanone have used macrophage models to demonstrate the compound's ability to inhibit M1 (pro-inflammatory) macrophage polarization and promote a shift toward the M2 (anti-inflammatory) phenotype. nih.gov This effect was linked to the regulation of STAT1/STAT6 signaling pathways, highlighting the utility of macrophage cultures in elucidating the anti-inflammatory mechanisms of flavonoids. nih.gov
Chondrocytes, the sole cell type in cartilage, are responsible for synthesizing and maintaining the extracellular matrix. nih.gov In vitro chondrocyte culture systems are essential for studying cartilage biology and for developing tissue engineering strategies for conditions like osteoarthritis. nih.govnih.gov Primary chondrocytes are typically isolated from articular cartilage and can be expanded in two-dimensional (2D) monolayer cultures. cardiff.ac.ukmdpi.com However, a significant challenge is that chondrocytes tend to dedifferentiate during 2D expansion. researchgate.net To better mimic the native cartilage microenvironment and preserve the chondrocyte phenotype, three-dimensional (3D) culture systems are often employed. nih.gov These include pellet cultures or embedding the cells within scaffold materials like collagen hydrogels. nih.govresearchgate.net Research on a related compound, 5,7,3',4'-tetramethoxyflavone (TMF), has utilized chondrocyte cultures to demonstrate its chondroprotective effects, showing that it can counteract PGE2-induced apoptosis and inhibit the β-catenin signaling pathway. nih.gov Network pharmacology and molecular docking studies have further explored TMF's mechanism in osteoarthritis, identifying its interaction with key signaling pathways like PI3K-Akt and MAPK. nih.gov
Human cancer cell lines are fundamental tools for screening the cytotoxic effects of novel compounds. The A549 cell line, derived from human lung carcinoma, and the MCF-7 cell line, from breast adenocarcinoma, are widely used for this purpose. nih.govmdpi.com Bioassays such as the MTT or MTS colorimetric assays are standard methods to quantify cell viability and determine the concentration of a compound that inhibits cell growth by 50% (IC50). nih.govresearchgate.netresearchgate.net In these assays, viable cells with active mitochondrial enzymes convert a tetrazolium salt into a colored formazan product, allowing for quantitative measurement. nih.gov Studies on total flavone (B191248) extract (TFE) from Ampelopsis megalophylla have demonstrated inhibitory effects on the proliferation of both A549 and MCF-7 cells, with a particularly strong effect noted in the MCF-7 line. nih.gov Further investigation revealed that the TFE induced apoptosis in MCF-7 cells through a mitochondria-mediated pathway. nih.gov Bioassay-guided fractionation is another common approach, where crude extracts are separated into fractions that are then tested for cytotoxicity on cell lines like A549 to identify the most active compounds. mdpi.comnih.gov
Human Mast Cell Research
The structural analog of luteolin (B72000), 3',4',5,7-tetramethoxyluteolin (methlut), has demonstrated potent inhibitory effects on human mast cells. researchgate.netnih.gov In studies utilizing the human mast cell line LAD2 and primary human cord blood-derived cultured mast cells (hCBMCs), methlut proved to be a more effective inhibitor of β-hexosaminidase and histamine secretion compared to luteolin or cromolyn when stimulated by either substance P (SP) or IgE/anti-IgE. researchgate.netnih.gov Notably, both methlut and luteolin significantly inhibited the secretion of preformed tumor necrosis factor (TNF). nih.gov
Further investigations revealed that methlut is also a more potent inhibitor of de novo synthesized TNF from LAD2 cells and chemokine (C-C motif) ligand 2 (CCL2) from hCBMCs. researchgate.net The mechanism underlying these inhibitory actions appears to involve the suppression of intracellular calcium increase and the inhibition of nuclear factor κB (NF-κB) induction at both transcriptional and translational levels, without affecting cell viability. researchgate.netnih.gov Research also indicates that 3′,4′,5,7-tetramethoxyflavone acts as a flavonoid-based mTORC1 inhibitor, suppressing the expression and release of pro-inflammatory mediators in human mast cells stimulated by neuropeptides. mdpi.com
| Compound | Cell Line | Stimulus | Inhibited Mediators | Mechanism of Action |
|---|---|---|---|---|
| 3',4',5,7-tetramethoxyluteolin (methlut) | LAD2, hCBMCs | Substance P, IgE/anti-IgE | Histamine, β-hexosaminidase, TNF, CCL2 | Inhibition of intracellular Ca2+ increase and NF-κB induction; mTORC1 inhibition |
In Vivo Animal Models for Pharmacological Research (Excluding Clinical Human Data)
Models of Osteoarthritis (e.g., surgically induced rat models)
The chondroprotective potential of 5,7,3',4'-tetramethoxyflavone (TMF) has been investigated in rat models of osteoarthritis (OA). nih.gov In these models, TMF demonstrated a cartilage protective effect by reducing the concentrations of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandin E2 (PGE2) in the synovial fluid of the knee. nih.gov In vitro studies using rat chondrocytes showed that TMF could counteract the increased apoptosis and the activation of the β-catenin signaling pathway induced by PGE2 in a dose-dependent manner. nih.gov The compound was found to inhibit both the EP/cAMP/PKA signaling pathway and the β-catenin signaling pathway. nih.gov Further research on IL-1β-induced rat chondrocytes indicated that 5,7,3',4'-tetramethoxyflavone could down-regulate the concentration of matrix metalloproteinase-13 (MMP-13) and up-regulate the expression of tissue inhibitor of metalloproteinases-1 (TIMP-1), thereby increasing chondrocyte proliferation. scientific.net A network pharmacology study also identified 5,7,3',4'-tetramethoxyflavone as a potential therapeutic agent for OA, acting on multiple targets and pathways. nih.gov
Pulmonary Fibrosis Models (e.g., bleomycin-induced mice)
In a mouse model of pulmonary fibrosis induced by bleomycin, 5,7,3′,4′-tetramethoxyflavone (TMF) has shown therapeutic potential. tandfonline.comnih.gov Research demonstrated that TMF can ameliorate bleomycin-induced pulmonary fibrosis. tandfonline.com The underlying mechanism involves the inhibition of myofibroblast activation and extracellular matrix (ECM) production, which are stimulated by transforming growth factor-β1 (TGF-β1). tandfonline.comnih.gov TMF achieves this by suppressing multiple signaling pathways, including Smad, mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase/AKT (PI3K/AKT), and WNT/β-catenin, without showing significant liver or kidney toxicity in the animal models. tandfonline.comnih.gov
Hepatotoxicity Models in Rodents (e.g., CCl4, Paracetamol induced)
While specific studies on 2',3,5,7-tetramethoxyflavone in hepatotoxicity models were not identified, research on polymethoxyflavones (PMFs) in general provides some insight. A study on a Citrus aurantium L. extract (CAE), which contains multiple PMFs including nobiletin, demonstrated protective effects against both acute and chronic carbon tetrachloride (CCl4)-induced liver damage in mice. nih.gov The CAE treatment was found to restore pathological changes and improve the oxidative status by boosting antioxidant enzymes and reducing lipid peroxidation. nih.gov The protective mechanism involved the enhancement of the nuclear factor E2-related factor 2 (Nrf2) and its associated cytoprotective signals. nih.gov However, data focusing specifically on a tetramethoxyflavone isomer in CCl4 or paracetamol-induced hepatotoxicity models is limited.
Vasorelaxation Studies in Isolated Aortic Rings
The vasorelaxant properties of 3′-hydroxy-5,6,7,4′-tetramethoxyflavone (TMF) have been examined using thoracic aortic rings isolated from Sprague Dawley rats. miloa.eunih.gov TMF induced relaxation in aortic rings that were pre-contracted with phenylephrine. miloa.eu This vasorelaxant effect was found to be endothelium-dependent, as it was significantly reduced in endothelium-denuded aortic rings. miloa.euresearchgate.net The mechanism of action involves the NO/sGC/cGMP pathway, as the relaxation was inhibited by Nω-nitro-L-arginine methyl ester (L-NAME) and methylene blue. miloa.eu Further investigation showed that the prostacyclin pathway, calcium and potassium channels, as well as muscarinic and beta-adrenergic receptors, are also implicated in the vasorelaxant effect of TMF. miloa.eunih.govresearchgate.net The compound was also found to inhibit Ca2+ release from the sarcoplasmic reticulum and block voltage-operated calcium channels (VOCC). miloa.eunih.gov
| Compound | Model | Key Finding | Involved Pathways/Mechanisms |
|---|---|---|---|
| 3′-hydroxy-5,6,7,4′-tetramethoxyflavone | Isolated rat aortic rings | Endothelium-dependent vasorelaxation | NO/sGC/cGMP, Prostacyclin, K+ and Ca2+ channels, Muscarinic and β-adrenergic receptors |
Bone Resorption Models in Mice (e.g., osteoporosis, rheumatoid arthritis, periodontal disease)
Research into polymethoxyflavonoids (PMFs) has revealed their protective effects on bone metabolism in various mouse models. A mixture of PMFs, including a tetramethoxyflavone (TMF), nobiletin, tangeretin, and heptamethoxyflavone (HMF), demonstrated cooperative inhibitory effects on osteoclastogenesis and bone resorption. nih.gov In a mouse model of estrogen deficiency-induced osteoporosis (ovariectomized mice), oral administration of this PMF mixture prevented femoral bone loss. nih.gov Furthermore, in an ex vivo model of periodontitis using lipopolysaccharide (LPS)-induced mouse alveolar bone organ cultures, the PMF mixture significantly suppressed bone-resorbing activity. nih.govmdpi.com These findings suggest that PMFs may protect against bone destruction by interfering with inflammatory pathways and osteoclast differentiation. mdpi.com
Structure Activity Relationship Sar Studies
Influence of Methoxy (B1213986) Group Number and Positional Isomerism on Biological Activity
The biological activities of polymethoxyflavones (PMFs) are significantly dictated by the number and arrangement of methoxy (-OCH₃) groups on the flavonoid core. nih.govresearchgate.net Generally, an increase in the number of methoxy groups can enhance certain biological activities, but the specific positioning is crucial.
Studies on various PMFs have revealed that methoxylation on the A-ring, particularly at positions 5 and 7, is a common feature associated with anti-inflammatory and anticancer activities. nih.govnih.govmdpi.com For instance, 5,7-dimethoxyflavone (B190784) has demonstrated significant anticancer effects. mdpi.comnih.gov The presence of methoxy groups on the B-ring also plays a critical role. However, increasing the number of methoxy groups on the B-ring can sometimes lead to a decrease in antiproliferative activity. nih.gov
In the case of tetramethoxyflavones, the isomeric position of the four methoxy groups leads to differential biological effects. For example, a comparative study of five major PMFs from citrus peels, including 5,6,7,4'-tetramethoxyflavone, highlighted variations in their anti-inflammatory and anti-proliferative properties. nih.gov While direct comparative studies extensively detailing the specific biological profile of 2',3,5,7-tetramethoxyflavone against all its other positional isomers are limited, inferences can be drawn from the existing data on other PMFs. The 2',3'-dimethoxy substitution pattern on the B-ring of 2',3,5,7-tetramethoxyflavone is less common in naturally abundant citrus flavonoids compared to the 3',4'- or 4'-methoxy patterns, suggesting its unique bioactivity profile warrants further investigation. researchgate.net The substitution pattern of 2',3,5,7-tetramethoxy- flavone (B191248) suggests a potentially distinct interaction with biological targets compared to more studied isomers like 5,7,3',4'-tetramethoxyflavone. researchgate.netresearchgate.net
Table 1: Comparison of Antiproliferative Activity of Selected Methoxyflavones
| Compound Name | Cell Line | IC50 (µM) | Reference |
| 5,7-Dimethoxyflavone | HepG2 | 25 | nih.gov |
| 5-Methoxyflavone | HL60 | 48 | nih.gov |
| 7-Methoxyflavone | HL60 | 68 | nih.gov |
| 6-Methoxyflavone | HL60 | >400 | nih.gov |
This table illustrates the influence of the methoxy group position on the A-ring on antiproliferative activity.
Role of Hydroxyl Functionalizations in Enhancing Biological Efficacy
The introduction of hydroxyl (-OH) groups to a polymethoxylated flavonoid backbone, a process known as hydroxylation, can significantly enhance its biological efficacy. nih.gov Hydroxylated PMFs often exhibit improved water solubility and can form additional hydrogen bonds with biological targets, leading to stronger interactions.
The presence and position of hydroxyl groups are critical for the anti-inflammatory and antioxidant activities of flavonoids. nih.govnih.gov For instance, the anti-inflammatory activity of flavones is often dependent on the presence of hydroxyl groups at the C-5 and C-4' positions. nih.gov Studies have shown that hydroxylated metabolites of PMFs can be more potent anti-inflammatory and anti-cancer agents than their parent methoxylated compounds.
A study on hydroxylated tetramethoxyflavones demonstrated that the presence of a hydroxyl group can facilitate the transport of these compounds across cell monolayers, suggesting improved bioavailability. researchgate.net Specifically, the position of the hydroxyl group influenced the transport efficiency. This suggests that creating hydroxylated derivatives of 2',3,5,7-tetramethoxyflavone could be a promising strategy to enhance its therapeutic potential. The addition of a hydroxyl group to the 2',3,5,7-tetramethoxyflavone structure could potentially increase its interaction with key cellular targets, thereby boosting its biological effects.
Table 2: Effect of Hydroxylation on Flavonoid Activity
| Compound | Activity | Observation | Reference |
| 6,3',4'-Trihydroxyflavone vs. 7,3',4'-Trihydroxyflavone | Anti-inflammatory | The position of the hydroxyl group on the A-ring resulted in different activity levels. | nih.gov |
| Hydroxylated PMFs | Anti-inflammatory & Anti-cancer | Often more potent than their parent methoxylated compounds. |
Lipophilicity and its Influence on Biological Interactions (e.g., Bacterial Drug Resistance Modulation)
Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical property that influences the biological interactions of flavonoids. The methoxy groups in 2',3,5,7-tetramethoxyflavone contribute to its lipophilic character. nih.gov This increased lipophilicity allows the molecule to more readily partition into and interact with biological membranes. nih.gov
An important area where lipophilicity plays a crucial role is in the modulation of bacterial drug resistance. Many bacteria develop resistance to antibiotics by utilizing efflux pumps, which are membrane proteins that actively expel antimicrobial drugs from the cell. mdpi.com Polymethoxyflavones have been identified as potential efflux pump inhibitors (EPIs). nih.govmdpi.comnih.gov Their lipophilic nature facilitates their insertion into the bacterial cell membrane, where they can interfere with the function of these pumps. nih.gov
Studies have shown that the degree of methoxylation in flavonoids can correlate with their ability to modulate bacterial drug resistance. For instance, 4',5,6,7-tetramethoxyflavone, a highly methoxylated compound, was found to significantly reduce the minimum inhibitory concentration (MIC) of an antibiotic against a Staphylococcus aureus strain possessing the NorA efflux pump. nih.gov This suggests that the four methoxy groups of 2',3,5,7-tetramethoxyflavone would confer a high degree of lipophilicity, making it a promising candidate for an efflux pump inhibitor to combat bacterial drug resistance. The specific arrangement of methoxy groups in 2',3,5,7-tetramethoxyflavone may influence its interaction with specific types of efflux pumps. nih.gov
Table 3: Lipophilicity and Efflux Pump Inhibition by Selected Flavonoids
| Flavonoid | Key Structural Feature | Effect on Bacterial Drug Resistance | Reference |
| 4',5,6,7-Tetramethoxyflavone | High degree of methoxylation | Modulates bacterial drug resistance by inhibiting NorA efflux pump | nih.gov |
| Skullcapflavone II (5,2′-dihydroxy-6,7,8,6′-tetramethoxyflavone) | Polymethoxylated | Potent inhibitor of mycobacterial growth and efflux pump activity | nih.gov |
| Nobiletin (5,6,7,8,3′,4′-hexamethoxyflavone) | Polymethoxylated | Potent efflux-inhibitor in M. aurum and M. smegmatis | nih.gov |
Computational SAR Approaches (e.g., QSAR, Molecular Docking)
Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for elucidating the SAR of flavonoids and for designing new, more potent derivatives.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. nih.gov This method can provide insights into the binding mode and affinity of 2',3,5,7-tetramethoxyflavone with various biological targets, such as enzymes or receptors. nih.gov For example, molecular docking studies on other flavonoids have been used to understand their interactions with cancer-related proteins or bacterial efflux pumps. By docking 2',3,5,7-tetramethoxyflavone into the active site of a target protein, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for its biological effect. This information can then be used to guide the synthesis of new derivatives with improved activity. For instance, a molecular docking study of 5,6,7,4′-tetramethoxyflavone against cancer cell targets has provided insights into its mechanism of action. nih.gov Such an approach could be instrumental in exploring the therapeutic potential of 2',3,5,7-tetramethoxyflavone.
Chemopreventive Research Perspectives Excluding Clinical Efficacy
Role in Modulating Cellular Processes Relevant to Disease Prevention
Research into various tetramethoxyflavones suggests that these molecules can interact with key cellular signaling pathways involved in inflammation and cell survival. nih.gov For instance, related compounds have been shown to inhibit the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov The NF-κB pathway is a crucial regulator of inflammatory responses and apoptosis, and its modulation is a key target in cancer chemoprevention. researchgate.net Similarly, the MAPK pathways are involved in cellular responses to a variety of stimuli and play a significant role in cell proliferation, differentiation, and apoptosis. rndsystems.comthermofisher.com
Some polymethoxyflavones have demonstrated the ability to suppress the activation of these pathways, thereby reducing the production of pro-inflammatory mediators. nih.govresearchgate.net For example, studies on related flavonoids have shown inhibition of the phosphorylation of IκB-α, which prevents the translocation of the NF-κB p65 subunit to the nucleus, and a reduction in the phosphorylation of key MAPK components like ERK, JNK, and p38. nih.govnih.govresearchgate.net Furthermore, some tetramethoxyflavones have been observed to inhibit cytochrome P450 enzymes, which are involved in the metabolism of various compounds and can influence disease risk. nih.gov
While these findings relate to similar compounds, they highlight the potential mechanisms by which 2',3,5,7-tetramethoxyflavone might exert chemopreventive effects. However, direct research on this specific isomer is necessary to confirm these activities.
Mechanisms of Intervention in Oxidative Stress-Related Conditions
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. researchgate.netmdpi.com Flavonoids are well-known for their antioxidant properties, which can involve direct scavenging of free radicals or the modulation of endogenous antioxidant defense systems. researchgate.netup.ac.za
The antioxidant capacity of flavonoids is often attributed to their chemical structure, particularly the number and position of hydroxyl groups. mdpi.com However, methoxylated flavonoids also exhibit significant antioxidant potential. The mechanisms of action can include donating a hydrogen atom or an electron to neutralize free radicals. researchgate.net
Another critical mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. nih.gov The Nrf2-Keap1-ARE pathway is a primary regulator of genes encoding antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H: quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD). nih.govnih.gov Activation of Nrf2 leads to an enhanced cellular antioxidant capacity, protecting cells against oxidative damage. nih.govnih.gov Studies on various phytochemicals have demonstrated their ability to induce the Nrf2 pathway, thereby mitigating oxidative stress. nih.govnih.gov
Research on a related compound, 5-demethyl sinensetin (B1680974) (5-hydroxy-4',5',6,7-tetramethoxyflavone), has shown potent free radical scavenging activity in DPPH and ABTS assays. up.ac.za This suggests that tetramethoxy-substituted flavones can effectively neutralize damaging radicals.
Table 1: Investigated Cellular Targets of Related Tetramethoxyflavones
| Cellular Target | Observed Effect of Related Flavonoids | Potential Implication for Disease Prevention | Supporting Evidence |
|---|---|---|---|
| NF-κB Pathway | Inhibition of IκBα phosphorylation and p65 nuclear translocation. | Reduction of chronic inflammation. | nih.govnih.govresearchgate.net |
| MAPK Pathways (ERK, JNK, p38) | Inhibition of phosphorylation of key kinase components. | Regulation of cell proliferation and apoptosis. | nih.govresearchgate.netnih.gov |
| Cytochrome P450 Enzymes | Inhibition of enzyme activity (e.g., CYP1A2, CYP3A4). | Alteration of xenobiotic metabolism. | nih.gov |
| Nrf2-ARE Pathway | Activation of Nrf2 and upregulation of antioxidant enzymes. | Enhancement of cellular antioxidant defenses. | nih.govnih.gov |
| Reactive Oxygen Species (ROS) | Direct scavenging of free radicals. | Reduction of oxidative damage to cells and DNA. | up.ac.zaresearchgate.netnih.gov |
Emerging Research Areas and Future Directions
Exploration of Undiscovered Bioactivities and Mechanisms
While the broader class of polymethoxyflavones, primarily found in citrus peels, is known for a wide array of biological activities—including anti-inflammatory, anticancer, antioxidant, and neuroprotective effects—the specific profile of 2',3,5,7-tetramethoxyflavone remains an area of active discovery. researchgate.netresearchgate.net The bioactivities of PMFs are closely linked to their chemical structure, including the number and position of methoxy (B1213986) groups on their foundational benzo-γ-pyrone skeleton. researchgate.net
Future research aims to move beyond these general activities to identify novel molecular targets and signaling pathways specifically modulated by 2',3,5,7-tetramethoxyflavone. An emerging area of investigation is the interaction of tetramethoxyflavones (TMFs) with drug metabolism pathways. Recent studies have shown that certain TMFs exhibit potent inhibitory effects on cytochrome P450 (CYP) enzymes, which are crucial for metabolizing a wide range of pharmaceuticals in the liver and gut. nih.gov This finding suggests a potential for this compound to be involved in food-drug interactions, a mechanism that warrants deeper investigation. nih.gov
Further research is considered essential to determine the full efficacy and oral bioavailability of specific PMFs like 2',3,5,7-tetramethoxyflavone, as these properties cannot be fully extrapolated from the group as a whole. nih.gov The exploration of how its unique methoxy group arrangement influences interactions with cellular receptors, enzymes, and transcription factors is a primary goal for elucidating its distinct biological role.
Advanced Delivery Systems and Formulation Strategies for Research Purposes
A significant hurdle in the experimental investigation of many flavonoids, including 2',3,5,7-tetramethoxyflavone, is their characteristic poor water solubility and low bioavailability. nih.gov These properties can limit the compound's effectiveness in laboratory-based cell culture (in vitro) and animal (in vivo) models, making it difficult to achieve concentrations sufficient to observe a biological effect. To overcome these limitations, researchers are developing advanced delivery systems specifically for experimental use.
Nanoformulation techniques are a promising strategy for enhancing the utility of lipophilic compounds in research settings. nih.gov These involve encapsulating the flavone (B191248) in nanoscale carriers, which can improve its solubility, protect it from degradation, and facilitate its uptake by cells. nih.gov
Interactive Table: Research-Focused Delivery Systems for Flavonoids
| Delivery System | Description | Advantages for Experimental Studies |
| Nanoemulsions | Oil-in-water emulsions with droplet sizes in the nanometer range. | Improves solubility of lipophilic compounds; enhances stability and potential for cellular uptake. nih.gov |
| Liposomes | Spherical vesicles composed of a lipid bilayer, capable of encapsulating both hydrophilic and hydrophobic compounds. | Biocompatible carriers that can merge with cell membranes to deliver contents directly into the cell. dovepress.com |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers like polylactic-co-glycolic acid (PLGA). | Allows for controlled or sustained release of the compound over time, which is useful for long-term experiments. nih.gov |
These formulation strategies are not intended for human use but are critical research tools that enable more accurate and reproducible experimental outcomes by ensuring the compound reaches its target in a biologically active form.
Integrated Omics Approaches in Flavone Research
To gain a comprehensive understanding of how 2',3,5,7-tetramethoxyflavone functions, researchers are moving toward integrated "omics" approaches. nih.gov This strategy goes beyond studying a single molecular interaction and instead analyzes the global changes within a biological system. rsc.org By combining genomics, transcriptomics, proteomics, and metabolomics, scientists can build a detailed picture of the compound's effects at multiple biological levels. nih.govsemanticscholar.org
Transcriptomics: Can reveal how the flavone alters the expression of thousands of genes within a cell, pointing to the key regulatory pathways it influences.
Proteomics: Identifies changes in the levels and activity of proteins, the functional workhorses of the cell, in response to treatment with the compound.
Metabolomics: Measures the changes in small-molecule metabolites, providing a real-time snapshot of the cell's metabolic state and how it is perturbed by the flavone.
In plant biology, these integrated approaches are used to discover the genes and biosynthetic pathways responsible for producing specific flavonoids. rsc.org In human cell research, they can help identify the network of proteins and metabolites affected by 2',3,5,7-tetramethoxyflavone, offering clues to its mechanism of action and potential bioactivities. nih.gov This systems-level view is crucial for moving from simple observations to a mechanistic understanding of the flavone's function.
Application as a Research Tool and Lead Compound for Academic Investigations
Beyond the exploration of its intrinsic bioactivities, 2',3,5,7-tetramethoxyflavone holds significant value as a research tool and a lead compound for academic drug discovery. A "lead compound" is a molecule with a known pharmacological or biological activity that serves as a starting point for chemical modifications to create new and improved drug candidates. mdpi.com
The flavone scaffold of 2',3,5,7-tetramethoxyflavone is a privileged structure in medicinal chemistry, appearing in many compounds with therapeutic properties. mdpi.com Its specific pattern of methoxylation can be systematically altered by medicinal chemists to probe structure-activity relationships. For example, studies on related TMFs have shown that the addition of a hydroxyl group can improve membrane permeability and solubility, demonstrating how the core TMF structure can be optimized for different experimental purposes. nih.gov
Furthermore, its demonstrated ability to inhibit CYP enzymes makes it a useful chemical probe for studying drug metabolism and the role of these enzymes in various biological processes. nih.gov Researchers can use it in controlled laboratory settings to investigate the metabolic pathways of other substances.
Challenges in Research and Methodological Innovations
The study of 2',3,5,7-tetramethoxyflavone is not without its challenges. A primary difficulty is its low natural abundance and the complexity of isolating it in pure form from plant sources. This often necessitates complex and costly chemical synthesis to obtain sufficient quantities for research.
Key research challenges include:
Poor aqueous solubility: Hinders many types of biological assays. nih.gov
Low bioavailability: Makes it difficult to study its effects in whole-organism models. nih.gov
Overlapping properties with other PMFs: Differentiating its specific effects from those of other, more abundant flavonoids found alongside it in natural extracts is a significant challenge.
Methodological innovations are crucial for overcoming these hurdles. The development of efficient and scalable synthetic routes is a primary focus of chemical research. Furthermore, the advanced delivery systems and integrated omics approaches discussed previously are key innovations that enable researchers to bypass the limitations of poor solubility and gain deeper biological insights from smaller amounts of the compound. nih.govrsc.org The use of high-throughput screening in combination with computational modeling can also accelerate the discovery of its specific biological targets. mdpi.com
Q & A
Basic: What synthetic strategies are employed to prepare 2',3,5,7-tetramethoxyflavone, and how can intermediates be characterized?
Answer:
Synthesis typically involves regioselective methoxylation and cyclization. For example, 5-hydroxy-7,2',4',5'-tetramethoxyflavone is synthesized via base-catalyzed rearrangement of intermediates derived from 2,4,6-trihydroxyacetophenone and acyl chlorides (e.g., 2,4,5-trimethoxybenzoyl chloride). Key steps include:
- Intermediate preparation : Formation of tris-benzoylated acetophenone derivatives.
- Rearrangement : Base-catalyzed Baker-Venkataraman reaction to yield flavone precursors.
- Characterization : NMR (¹H/¹³C) and mass spectrometry confirm intermediates. For instance, sharp singlets in ¹H NMR (e.g., δ 13.65 ppm) indicate hydrogen-bonded hydroxyl groups critical for cyclization .
Basic: What analytical methods are used for structural elucidation of tetramethoxyflavones?
Answer:
- UHPLC-ESI-MS : Identifies molecular ions (e.g., [M+H]⁺ at m/z 360.0845 for C₁₈H₁₆O₈) and fragmentation patterns .
- NMR spectroscopy : ¹³C NMR distinguishes methoxy groups (δ 55–60 ppm) and carbonyl signals (δ 175–185 ppm). For example, 13C NMR of 4',5,6,7-tetramethoxyflavone shows distinct signals for C-6 (δ 60.2) and C-8 (δ 56.8) methoxy groups .
- Isotope labeling : Deuterated analogs (e.g., [3'-D₃]-TMF) track metabolic demethylation pathways .
Advanced: How are in vivo metabolites of 2',3,5,7-tetramethoxyflavone identified, and what methodological challenges exist?
Answer:
- Isotope-labeling : Rats administered deuterated analogs (e.g., [3'-D₃]-TMF) excrete metabolites detectable via UHPLC-ESI-MS. Demethylation at specific positions (e.g., 3' or 4') produces hydroxy-trimethoxy derivatives .
- Key metabolites : Include 3'-hydroxy-5,7,4'-trimethoxyflavone and sulfated conjugates (e.g., 7-hydroxy-5,3',4'-trimethoxyflavone sulfate).
- Challenges : Overlapping chromatographic peaks require high-resolution MS/MS and isotopic tracing to distinguish positional isomers .
Advanced: How does methoxy substitution influence AhR receptor modulation compared to analogs?
Answer:
Methoxy positioning determines agonist/antagonist activity:
Hydrophobic methoxy clusters (e.g., 5,6,7,8-tetrasubstitution) enhance lipophilicity and receptor binding .
Advanced: How can contradictory bioactivity data for tetramethoxyflavones be resolved?
Answer:
Contradictions often arise from:
- Structural isomerism : Similar m/z values may misidentify metabolites (e.g., 3'- vs. 4'-demethylation products). Use HR-MS and synthetic standards for validation .
- Cell-specific responses : AhR activation in hepatocytes vs. inactivity in immune cells due to differential receptor isoforms. Validate using siRNA knockdowns .
- Solubility artifacts : Methoxy-rich flavones may precipitate in vitro. Use DMSO controls and dynamic light scattering to confirm solubility .
Advanced: What strategies optimize SAR studies for methoxyflavones?
Answer:
- Comparative synthesis : Prepare analogs with incremental methoxy deletions (e.g., 5-hydroxy-7,3',4'-trimethoxy vs. 5,7,3',4'-tetramethoxy) to isolate functional groups.
- Computational docking : Map methoxy interactions with AhR’s ligand-binding domain (e.g., π-π stacking with Phe-295) .
- Bioactivity assays : Test anti-inflammatory (e.g., IL-6 suppression) and antioxidant (DPPH/FRAP) activities. For example, 5,7,8,4'-tetramethoxyflavone shows stronger ROS scavenging than 5,7,3',4'-tetramethoxyflavone due to para-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
